1-(4-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO3S2/c1-19-14(6-8-20-9-7-14)11-16-21(17,18)10-12-2-4-13(15)5-3-12/h2-5,16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYENTAPLXKLGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide typically involves multiple steps. One common route includes the reaction of 4-chlorobenzene with a suitable methoxythianyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, primarily due to their ability to inhibit bacterial folic acid synthesis. The compound 1-(4-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide has shown promising antibacterial activity against various pathogens.
Table 1: Antibacterial Efficacy of Sulfonamide Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(4-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide | Staphylococcus aureus | 5 µg/mL |
| 1-(4-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide | Escherichia coli | 10 µg/mL |
| Related Sulfonamide Derivative | Streptococcus pneumoniae | 3 µg/mL |
Research indicates that compounds similar to this sulfonamide can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for the development of new antibiotics .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
Case Study: Apoptosis Induction in Cancer Cells
In a study focused on the synthesis of novel sulfonamide derivatives, it was found that the compound exhibited significant cytotoxicity against several human cancer cell lines, including:
- Colon Cancer
- Breast Cancer
- Cervical Cancer
The mechanism of action appears to involve the modulation of pathways associated with cell survival and apoptosis .
Table 2: Cytotoxicity of 1-(4-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
| Cell Line | IC50 (µM) |
|---|---|
| Colon Cancer (HCT116) | 12 |
| Breast Cancer (MCF7) | 15 |
| Cervical Cancer (HeLa) | 10 |
These findings highlight the compound's potential as a lead structure for developing new anticancer therapies .
Antiviral Properties
Emerging research has also suggested that sulfonamide derivatives may possess antiviral activity. Specifically, compounds structurally related to 1-(4-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide have been shown to inhibit viral replication.
Table 3: Antiviral Activity against Hepatitis B Virus (HBV)
| Compound | IC50 (µM) |
|---|---|
| N-(phenylbenzamide derivative) | 8 |
| 1-(4-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide | TBD |
Although specific data for this compound is still under investigation, preliminary results indicate a potential for antiviral applications, particularly in inhibiting HBV replication .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Structural and Functional Analogues
(a) Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)
- Structure : A bis-sulfone derivative with dual sulfonyl groups and a 4-methoxyphenyl substituent.
- Activity: CB2-selective cannabinoid receptor ligand, highlighting the role of sulfonamide groups in receptor interaction .
- Key Difference : Sch225336 lacks the 4-chlorophenyl and 4-methoxythian groups but demonstrates how sulfonyl and methoxy substituents modulate receptor selectivity.
(b) AVE-1625 (N-[1-[bis(4-Chlorophenyl)methyl]-3-azetidinyl]-N-(3,5-difluorophenyl)-methanesulfonamide)
- Structure : Features a bis(4-chlorophenyl)methyl group and an azetidinyl ring.
- Activity: Cannabinoid inverse agonist with enhanced CNS penetration due to lipophilic 4-chlorophenyl groups .
(c) 4-Methyl-N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Structure : Contains a 5-methyloxazole ring linked to the sulfonamide.
- Activity : Antimicrobial properties, demonstrating how heterocyclic substituents expand therapeutic applications .
- Key Difference : The oxazole ring introduces hydrogen-bonding capabilities absent in the target compound.
(d) N-(4-Methoxyphenyl)benzenesulfonamide
Comparative Analysis Table
Key Structural and Pharmacological Insights
Substituent Effects :
- The 4-chlorophenyl group (common in AVE-1625 and the target compound) enhances lipophilicity, favoring blood-brain barrier penetration and receptor binding .
- The 4-methoxythian group in the target compound may improve metabolic stability compared to simpler methoxyphenyl analogs .
Synthetic Challenges :
- The 4-methoxythian-methyl group likely requires specialized alkylation or thioether formation steps, contrasting with the oxazole or azetidinyl groups in analogs .
Biological Activity
1-(4-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C₁₃H₁₄ClN₃O₂S
- Molecular Weight : Approximately 303.78 g/mol
- IUPAC Name : 1-(4-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide
The biological activity of 1-(4-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, which may contribute to its anti-inflammatory effects.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of bacterial strains, potentially making it useful in treating infections.
- Modulation of Signal Transduction Pathways : It may influence various signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Pharmacological Effects
- Anti-inflammatory Activity : In vitro studies have demonstrated that the compound reduces the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Antimicrobial Activity : Laboratory tests reveal that it has significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cytotoxicity Against Cancer Cells : Research indicates that it may induce apoptosis in certain cancer cell lines, suggesting a potential role as an anticancer agent.
Data Table: Biological Activity Overview
| Biological Activity | Effect/Outcome | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine production | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of 1-(4-chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide significantly reduced inflammation markers compared to control groups. The results suggest its potential application in treating chronic inflammatory conditions.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound exhibited potent antimicrobial activity, with MIC values lower than those of commonly used antibiotics. This finding highlights its potential as a novel antimicrobial agent.
Case Study 3: Cancer Cell Line Studies
Research involving various cancer cell lines revealed that the compound effectively inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting a promising avenue for cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
